molecular formula C4H3ClF2O2 B2406501 1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2418671-87-9

1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2406501
CAS No.: 2418671-87-9
M. Wt: 156.51
InChI Key: JPXOCSNCMUTQGZ-UHFFFAOYSA-N
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Description

1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H3ClF2O2 It is characterized by a cyclopropane ring substituted with chlorine and two fluorine atoms, along with a carboxylic acid group

Preparation Methods

The synthesis of 1-chloro-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by halogenation and carboxylation reactions. One common method includes the reaction of 1,1-difluoroethylene with chloroform in the presence of a strong base to form the cyclopropane ring. Subsequent carboxylation using carbon dioxide under high pressure yields the desired carboxylic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-chloro-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2,2-difluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXOCSNCMUTQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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